Astraphloxin

Description

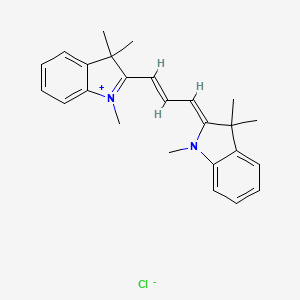

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6320-14-5 |

|---|---|

Molecular Formula |

C25H29N2.Cl C25H29ClN2 |

Molecular Weight |

393.0 g/mol |

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole chloride |

InChI |

InChI=1S/C25H29N2.ClH/c1-24(2)18-12-7-9-14-20(18)26(5)22(24)16-11-17-23-25(3,4)19-13-8-10-15-21(19)27(23)6;/h7-17H,1-6H3;1H/q+1;/p-1 |

InChI Key |

QCGOYKXFFGQDFY-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[Cl-] |

Other CAS No. |

6320-14-5 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Synthetic Pathways and Structural Chemistry of Astrafloksin

Established Synthetic Methodologies for Astrafloksin and Related Indole (B1671886) Derivatives

The synthesis of Astraphloxine (also known as Astraphloxine FF) and related cyanine (B1664457) dyes is well-established and primarily revolves around the condensation of heterocyclic precursors. The core structure of Astraphloxine contains two indole rings linked by a polymethine chain.

A principal method for creating the necessary indole-based precursors is the Fischer indole synthesis . nih.govmdpi.commdpi.com This reaction typically involves heating an arylhydrazine with an appropriate ketone or aldehyde in an acidic medium. nih.govmdpi.com For cyanine dyes like Astraphloxine, substituted phenylhydrazines are condensed with ketones such as 3-methyl-2-butanone (B44728) (methyl isopropyl ketone) to form an indolenine heterocycle. mdpi.commdpi.com This indolenine is a crucial building block.

The subsequent step involves quaternization of the nitrogen atom in the indolenine ring, commonly achieved by reacting it with an alkyl halide like methyl iodide in a solvent such as acetonitrile. mdpi.com This reaction forms a quaternary ammonium (B1175870) salt, activating the methyl group at the C2 position. mdpi.commdpi.com

The final assembly of the Astraphloxine molecule is achieved by condensing two molar equivalents of the quaternized indolenine intermediate (specifically, 2,3,3-trimethylindolenine (B142774) methosulphate) with an orthoformate ester, such as triethyl orthoformate. kvmwai.edu.inkyoto-u.ac.jp This reaction, often conducted in pyridine (B92270) at elevated temperatures, forms the trimethine bridge that connects the two indole moieties, resulting in the characteristic cyanine dye structure. kvmwai.edu.in

Table 1: Key Synthetic Steps for Astraphloxine

| Step | Reaction Type | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Substituted Phenylhydrazine, 3-Methyl-2-butanone | Substituted Indolenine | nih.govmdpi.commdpi.com |

| 2 | Quaternization | Indolenine, Methyl Iodide | Quaternary Indolinium Salt | mdpi.com |

Structural Isomerism and Stereochemical Considerations of the Astrafloksin Cation

The Astraphloxine cation, like other polymethine dyes, exhibits significant structural isomerism, which is crucial to its chemical and photophysical properties.

Conformational Isomerism: Research combining low-temperature scanning tunneling microscopy and semiempirical calculations has shown that Astraphloxine can exist in multiple conformations. Of nine possible conformers, two specific ones were observed to adsorb onto gold (Au(111)) and silver (Ag(111)) surfaces. researchgate.netresearchgate.net These stable conformers adsorb via one of their indole groups, which acts as a platform, decoupling the rest of the molecule from the metal surface. researchgate.netresearchgate.net

E/Z Isomerism (Cis/Trans): The most prominent form of isomerism in cyanine dyes is geometric isomerism around the double bonds of the polymethine chain. researchgate.netnih.gov This is commonly referred to as cis-trans isomerism, though the more precise E/Z nomenclature is often recommended. nih.govrsc.orgescholarship.org The all-trans (or all-E) isomer is typically the most thermodynamically stable and is responsible for the strong fluorescence of the dye. researchgate.net Upon photoexcitation, the molecule can undergo isomerization to a cis (Z) isomer, which is generally non-fluorescent or weakly fluorescent. researchgate.netresearchgate.net This photoisomerization process is a primary pathway for non-radiative decay and can be influenced by the solvent environment and the presence of substituents. researchgate.netresearchgate.net For some meso-substituted carbocyanines, the cis isomer can be the more stable form in polar solvents. researchgate.net

Theoretical calculations have been performed on different cationic forms of Astraphloxine, including various trans and cis isomers, to understand their role in forming ion associates for analytical applications. mdpi.com

Derivatization Strategies for Modulating Astrafloksin's Intrinsic Chemical Properties

The chemical properties of Astraphloxine and related cyanine dyes can be strategically modified through derivatization to enhance their performance for specific applications. These strategies target different parts of the molecule, including the indole rings, the polymethine chain, and the N-alkyl groups.

Modification of the Indole Nucleus: Introducing functional groups onto the indole rings is a common strategy. For instance, the synthesis of (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid creates a precursor for cyanine dyes with carboxylic acid groups. google.com These functional groups can be used to covalently attach the dye to biomolecules. google.com

Modification of the Polymethine Chain: Functionalization of the central polymethine chain can significantly alter the dye's stability, photophysical properties, and selectivity. researchgate.netsioc-journal.cn For example, introducing a meso-chlorine substituent and incorporating a rigid cyclohexyl framework into heptamethine cyanines can improve their characteristics for optical imaging. nih.gov Post-synthetic modifications, such as the Heck reaction on the cyanine skeleton, can extend the conjugated system and shift the absorption wavelength. oup.com

Modification of N-Alkyl Groups: Altering the alkyl chains on the nitrogen atoms can modulate solubility. Adding substituents with additional charges to these chains has been shown to improve water solubility. rsc.org

Encapsulation: A novel approach involves encapsulating the cyanine dye within a host molecule like α-cyclodextrin. This creates a rotaxane-type structure that protects the intrinsically unstable dye, allowing for post-synthetic modifications to be performed that would otherwise be difficult. oup.com This strategy has been used to adjust solubility, stability, and singlet oxygen generation. oup.com

Advanced Structural Elucidation Techniques and Mechanistic Insights into its Formation

A combination of spectroscopic and spectrometric techniques is employed to elucidate the structure of Astraphloxine and to understand its formation and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the structure of cyanine dyes and their precursors. mdpi.commdpi.comrsc.org NMR data provides detailed information on the connectivity of atoms. For instance, ¹H NMR can confirm the structure of indolenine intermediates formed during Fischer synthesis. mdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used for complete and unambiguous assignment of proton and carbon signals, especially for complex derivatives. weebly.comscielo.br Studies have used 2D ¹H NMR to investigate the aggregation of cyanine dyes in solution. acs.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of Astraphloxine and its derivatives, confirming their identity. rsc.orgnih.gov Techniques like Fast Atom Bombardment (FAB) MS and Electrospray Ionization (ESI) MS are effective for characterizing these charged, non-volatile compounds. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition. rsc.org MS has also been used to characterize the products of photoswitching reactions, where a thiol molecule adds across the polymethine bridge, disrupting the conjugation. nih.govescholarship.orgacs.org

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in the dye, which are responsible for its color. The formation of ion associates between Astraphloxine and various anions can be monitored by changes in the absorption spectrum, forming the basis of many analytical methods. researchgate.netrsc.org The technique is also used to study the effects of aggregation and photoisomerization. researchgate.netresearchgate.net

Mechanistic Insights: The formation of Astraphloxine and other cyanines involves a charge-accelerated mechanism. The quaternized indolenine provides an activated methyl group that can be deprotonated to form a methylene (B1212753) base. This nucleophile then attacks the electrophilic carbon of the orthoformate ester. A second molecule of the methylene base reacts in a subsequent step, leading to the elimination of alcohol and the formation of the symmetrical trimethine-bridged cation. nih.gov The study of the protolytic transformations of polymethine dyes using ¹H NMR and electron spectroscopy, combined with quantum-chemical calculations, helps to elucidate the behavior of these reagents in solution. researchgate.net

Table 2: Spectroscopic Data for Cyanine Dye Characterization

| Technique | Information Provided | Application Example | Reference |

|---|---|---|---|

| ¹H & ¹³C NMR | Molecular structure, proton/carbon environments, connectivity. | Confirming structure of indolenine precursors and final dye products. | mdpi.commdpi.comscielo.br |

| 2D-NMR (COSY, HMBC) | Detailed structural connectivity (H-H, C-H). | Elucidating the structure of complex derivatives and natural product mixtures. | weebly.comscielo.br |

| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight, elemental composition, fragmentation. | Identifying thiol-cyanine adducts in photoswitching experiments. | nih.govescholarship.orgacs.org |

Photophysical and Spectroscopic Characterization of Astrafloksin

Electronic Absorption and Emission Characteristics of Monomeric and Dimeric Forms

In solution, Astrafloksin can exist as individual molecules (monomers) or as pairs (dimers), with the equilibrium between these two forms being concentration-dependent. nih.govcambridge.orgresearchgate.net These different forms have distinct spectroscopic properties.

The electronic absorption spectrum of Astrafloksin in an aqueous solution displays two main peaks, which are attributed to its monomeric and dimeric species. nih.govcambridge.org The monomeric form is characterized by an absorption maximum (λmax) at approximately 510 nm. nih.govcambridge.org As the concentration of the dye increases, dimerization is favored, giving rise to a more prominent absorption maximum at around 540 nm. nih.govcambridge.org

Table 1: Electronic Absorption Maxima of Astrafloksin Species

| Species | Wavelength Maximum (λmax) | Reference(s) |

| Monomer | ~ 510 nm | nih.gov, cambridge.org |

| Dimer | ~ 540 nm | nih.gov, cambridge.org |

| Aggregated (in Ion Associate) | 600 nm | nih.gov, kab.ac.ug |

Astrafloksin is known for its strong fluorescence. nih.govcambridge.org In aqueous solutions, the fluorescence emission spectrum is observed to be symmetrical with respect to its absorption spectrum. nih.govcambridge.org The primary fluorescence emission peak appears at 560 nm, with a secondary, less intense shoulder or peak observed at 600 nm. cambridge.org The optimal wavelength to excite the dye, particularly when it forms ion associates, is 540 nm, corresponding to the absorption maximum of the dimeric form. cambridge.org

Two other crucial parameters that define the fluorescence characteristics of a molecule are its fluorescence lifetime (τ) and quantum yield (Φ). The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. lambertinstruments.comwashington.edu The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. washington.edunih.gov For many fluorescent dyes, these two parameters are linearly related. nih.govresearchgate.net Despite their importance for characterizing the photophysical behavior of Astrafloksin, specific experimental values for its fluorescence lifetime and quantum yield were not found in the reviewed scientific literature.

Wavelength Maxima and Extinction Coefficients

Solvatochromic Behavior and Environmental Influence on Spectroscopic Properties

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in response to a change in the polarity of the solvent. mdpi.comnih.gov This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. rsc.org For D-π-A (donor-π-acceptor) type dyes, which include the polymethine family, an intramolecular charge transfer (ICT) occurs upon photoexcitation. mdpi.comnih.gov This often leads to an excited state that is more polar than the ground state, causing a bathochromic (red) shift in the emission spectrum as the polarity of the solvent increases. nih.gov

While the solvatochromic properties of Astrafloksin have been noted as a subject of extensive study, specific datasets detailing the shifts of its absorption and emission maxima in a range of different solvents are not provided in the available literature. nih.govcambridge.org Such data would be essential for quantifying the change in the dye's dipole moment upon excitation and for understanding the specific intermolecular interactions between Astrafloksin and various solvent molecules. nih.gov

Mechanisms of Photoexcitation, Energy Relaxation, and Non-Radiative Deactivation

The photophysical dynamics of polymethine dyes are governed by the interplay of several competing relaxation pathways following electronic excitation. cambridge.org Upon absorbing a photon, an Astrafloksin molecule is promoted to a singlet excited state. From this state, it can return to the ground state through several mechanisms:

Fluorescence: The molecule can relax by emitting a photon. This radiative decay pathway is the source of the dye's characteristic fluorescence. cambridge.org

Internal Conversion: This is a non-radiative process where the molecule transitions from a higher to a lower electronic state without emitting light, converting the electronic energy into vibrational energy. cambridge.org

Photoisomerization: A significant non-radiative deactivation pathway for many polymethine dyes involves rotation around one of the carbon-carbon double bonds in the polymethine chain. cambridge.org This twisting motion leads to a non-emissive, short-lived isomeric state that rapidly returns to the ground state, dissipating the excitation energy as heat. The efficiency of this process is highly dependent on factors such as solvent viscosity and temperature. cambridge.org

Influence of Aggregation States on Spectroscopic Signatures

The tendency of dye molecules to aggregate in solution profoundly affects the spectroscopic properties of Astrafloksin. researchgate.net Beyond the simple monomer-dimer equilibrium, Astrafloksin can form larger assemblies, particularly in the presence of certain anions, leading to the formation of ion associates (IAs). nih.govkab.ac.ug

The formation of these aggregates introduces new electronic transitions, which are explained by exciton (B1674681) theory. nih.govkab.ac.ug This theory describes the electrostatic coupling between the transition dipoles of nearby molecules. Depending on the geometry of the aggregate, this coupling can lead to either a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) of the absorption band compared to the monomer.

H-aggregates: Characterized by a "pack-of-cards" arrangement, typically exhibit a blue-shifted absorption band. royalsocietypublishing.org

J-aggregates: Characterized by a "brickwork" or head-to-tail arrangement, show a sharp, intense, and red-shifted absorption band. researchgate.net

In the case of Astrafloksin, the formation of specific ion associates has been shown to result in an intense and narrow absorption band that is bathochromically shifted to 600 nm. nih.govkab.ac.ug This sharp red-shift is a characteristic signature of J-aggregation, where the excitation energy is delocalized over the aggregated dye molecules. researchgate.net The study of these aggregation phenomena is crucial, as the formation of aggregates can either quench fluorescence or, in the case of J-aggregates, lead to unique and useful optical properties. cambridge.orgroyalsocietypublishing.org Quantum-chemical simulations have also been employed to study the structure and properties of Astrafloksin dimers in aqueous environments. researchgate.netroyalsocietypublishing.org

Intermolecular Interactions and Self Assembly Phenomena of Astrafloksin

Mechanisms of Ion Associate Formation with Anionic Species

Astrafloksin, existing as a cation (AF+), readily forms ion associates (IA) with various anionic species. mdpi.comresearchgate.net This process is fundamental to its application in analytical methods, such as the spectrofluorimetric determination of substances like picric acid. mdpi.com The formation of these associates is primarily an electrostatic phenomenon, where the positively charged dye cation interacts with a negatively charged anion. mdpi.comresearchgate.net The stability and extractability of the resulting ion associate depend on the nature of the anion, the solvent system, and the specific intermolecular forces at play. mdpi.com For analytical purposes, the chosen extractant should efficiently extract the ion associate while minimally extracting the dye itself. mdpi.com

Table 1: Theoretical Solvation Free Energies (ΔGsolv) for Astrafloksin Ion Associate Formation Data derived from DFT calculations using the COSMO-RS model for an Astrafloksin-phenolate system.

| Species | Solvent | ΔGsolv (kcal/mol) | Implication |

| Astrafloksin Cation (AF+) | Amyl Acetate (B1210297) | Lower than in water | Favors presence in organic phase. mdpi.com |

| Phenolate (B1203915) Anions | Water | Lower than in amyl acetate | Favors presence in aqueous phase. mdpi.com |

| Ion Associate (IA) | Amyl Acetate | Approx. -33 | Strong stabilization in organic phase. mdpi.com |

| Ion Associate (IA) | Water | 25-35 kcal/mol higher than free anions | Strong destabilization in aqueous phase, driving extraction. mdpi.com |

This table is interactive. Click on the headers to sort.

Astrafloksin demonstrates marked selectivity in its formation of ion associates, a property that is crucial for its use in selective analytical methods. mdpi.com A prime example is its high affinity for the picrate (B76445) anion compared to other phenolates. mdpi.com This selectivity is not random but is rooted in the specific molecular and electronic structure of the interacting ions. mdpi.com

DFT calculations combined with analyses of van der Waals and electrostatic interionic attractions have shown that the Astrafloksin cation will selectively extract the picrate anion between 10 to 5500 times more effectively than other phenolate anions at equivalent concentrations. mdpi.com The basis for this selectivity lies in the strength of the non-covalent interactions. mdpi.com The specific geometry and charge distribution of the picrate anion allow for optimal electrostatic and van der Waals contacts with the Astrafloksin cation, leading to a more thermodynamically stable ion pair. mdpi.comresearchgate.net The ability of picric acid to exist in its anionic form over a very wide pH range (1.0–10.0) further facilitates its association with the Astrafloksin cation in various conditions. mdpi.com

Role of Electrostatic and van der Waals Interactions in Complexation Thermodynamics

Dimerization and J-Aggregate Formation in Aqueous and Heterogeneous Media

In solution, particularly in aqueous environments, Astrafloksin molecules exhibit a tendency to self-associate, leading to the formation of dimers and larger J-aggregates. researchgate.netpdau.edu.ua This aggregation behavior is a common feature of cyanine (B1664457) dyes and significantly alters their photophysical properties. mdpi.com The equilibrium between the monomeric and aggregated forms is sensitive to factors like concentration, temperature, and the presence of other molecules or surfaces. nih.gov

The self-aggregation of Astrafloksin results in distinct spectral changes. The monomeric form of the dye is characterized by an absorption maximum around 510 nm, while the dimeric form shows a prominent absorption peak at approximately 540 nm. researchgate.net This shift in the absorption spectrum is a hallmark of aggregate formation. researchgate.net

Quantum-chemical simulations have been used to determine the structure and properties of Astrafloksin dimers, considering different spatial tautomers. pdau.edu.ua J-aggregates are a specific type of aggregate characterized by a head-to-tail arrangement of the dye molecules. researchgate.net This specific geometry leads to strong excitonic coupling between the chromophores, resulting in a sharp, red-shifted absorption band (the J-band) compared to the monomer. mdpi.com The formation of J-aggregates often results in enhanced fluorescence with a high quantum yield. researchgate.net In contrast, H-aggregates, which involve a face-to-face stacking, typically lead to a blue-shifted absorption and reduced fluorescence efficiency. nih.gov The specific geometry of Astrafloksin aggregates, whether they adopt a J- or H-type stacking, dictates their unique optical signatures. nih.govresearchgate.net

The self-assembly of molecules like Astrafloksin is governed by both thermodynamic and kinetic factors. nih.govrsc.org The formation of aggregates is a thermodynamically driven process, aiming to reach the most stable energetic state. cam.ac.uk This process involves a synergistic effect of various non-covalent interactions, including hydrophobic interactions, π-π stacking between the aromatic systems of the dye molecules, and van der Waals forces. nih.gov

Table 2: Spectroscopic Properties of Astrafloksin Monomers and Dimers

| Species | Absorption Maximum (λmax) | Medium | Key Characteristics |

| Monomer | ~510 nm | Aqueous Solution | Represents the unassociated dye molecule. researchgate.net |

| Dimer | ~540 nm | Aqueous Solution | Indicates self-aggregation; red-shifted absorption. researchgate.net |

This table is interactive. Click on the headers to sort.

Structural Models and Geometries of Aggregated Forms

Host-Guest Interactions and Supramolecular Assembly with Macrocyclic or Polymeric Systems

Beyond self-aggregation, Astrafloksin can participate in host-guest chemistry, forming supramolecular assemblies with larger molecules such as macrocycles or polymers. nih.govmdpi.com In these systems, the Astrafloksin cation acts as a "guest" molecule that is encapsulated or bound by a "host" molecule. rsc.org This field of supramolecular chemistry leverages weak, reversible non-covalent interactions to build complex, functional architectures. reading.ac.uk

The cationic nature and structure of Astrafloksin make it an ideal guest for various host systems. For instance, it can interact with anionic sites on polymeric chains or be encapsulated within the hydrophobic cavities of macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. nih.govrsc.orgnih.gov These host-guest interactions are driven by a combination of forces, including electrostatic attraction, hydrophobic effects, hydrogen bonding, and van der Waals forces. nih.govmdpi.com

The formation of these supramolecular assemblies can dramatically alter the properties of Astrafloksin. Encapsulation within a host can prevent self-aggregation, enhance its fluorescence, and increase its stability. nih.gov Such assemblies can be designed to be stimuli-responsive; for example, a change in pH or temperature could trigger the release of the Astrafloksin guest from the host. mdpi.com These dynamic and reversible characteristics are key to developing advanced materials, such as sensors, drug delivery systems, and components for light-harvesting systems. mdpi.comrsc.org The combination of host-guest chemistry with polymer science allows for the creation of supramolecular polymers, where the dynamic interactions involving guest molecules like Astrafloksin can impart unique properties like self-healing and recyclability to the bulk material. reading.ac.uknih.gov

Computational and Theoretical Chemistry Studies of Astrafloksin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of Astrafloksin. These simulations have been particularly crucial in understanding its dimerization and its interactions with other chemical species. pdau.edu.uaisssmc.org.ua

Density Functional Theory (DFT) has been a primary computational tool for investigating Astrafloksin. mdpi.comresearcher.lifedntb.gov.uadntb.gov.uaresearchgate.net DFT calculations have successfully explained the experimentally observed selectivity of the Astrafloksin (AF) cation for picrate (B76445) over other phenols. mdpi.comresearcher.lifemdpi.com This selectivity is crucial for its application in analytical chemistry. mdpi.com The predictive power of DFT in this context stems from its ability to model non-covalent interactions accurately. mdpi.com

Detailed DFT studies, supported by analyses of van der Waals forces and electrostatic interionic attraction, have provided a theoretical foundation for the formation of an ion associate (IA) between the AF cation and picrate. mdpi.commdpi.comresearchgate.net These calculations help in understanding the stability and extraction of the resulting ion associate from an aqueous phase to an organic phase, such as n-amyl acetate (B1210297). mdpi.com Theoretical solubility descriptors derived from DFT calculations offer further insight into this extraction process. researcher.lifemdpi.com

| Computational Method | Application to Astrafloksin | Key Findings | References |

| Density Functional Theory (DFT) | Investigation of intermolecular interactions with picrate. | Explained the selectivity of the AF cation for picrate through analysis of van der Waals and electrostatic forces. | mdpi.com, mdpi.com, researcher.life |

| Quantum-Chemical Simulation | Study of the dimerization process of the AF+ cation. | Determined the structure and properties of AF+ dimers in the presence of counterions. | pdau.edu.ua, isssmc.org.ua |

| CIS(D) Method | Calculation of absorption spectra (on similar dyes). | Demonstrated excellent accuracy in predicting theoretical absorption maxima, suggesting reliability for Astrafloksin. | researchgate.net |

Table 1: Summary of computational methods and their applications in the study of Astrafloksin.

While DFT is widely used, ab initio and semi-empirical methods also contribute to understanding cyanine (B1664457) dyes like Astrafloksin. Quantum-chemical simulations have been employed to study the dimerization of the Astrafloksin cation (AF+) in an aqueous solution with counterions. pdau.edu.uaisssmc.org.ua Such simulations determine the structure and properties of different spatial tautomers of the dimers. pdau.edu.uaisssmc.org.ua

For similar carbocyanine dyes, ab initio methods such as the Configuration Interaction Singles with Doubles correction (CIS(D)) have been used to calculate absorption spectra with excellent accuracy, suggesting these methods are reliable for predicting the properties of Astrafloksin's ground and excited states. researchgate.net Semi-empirical calculations are also utilized in the broader field for studying related molecular systems, providing a computationally less expensive alternative for initial structural and electronic analyses. isssmc.org.ua

Density Functional Theory (DFT) Applications in Predicting Molecular Behavior

Modeling of Spectroscopic Properties and Excited States

Modeling the spectroscopic properties of Astrafloksin is essential for interpreting experimental data and understanding its behavior as a fluorescent dye. pdau.edu.uamdpi.com The compound is known for its intense color and strong fluorescence. mdpi.comresearchgate.net

Astrafloksin exhibits distinct absorption maxima that are dependent on its aggregation state. mdpi.comresearchgate.net Experimentally, it shows two main absorption peaks: one at approximately 540 nm, corresponding to its dimeric form, and a less intense peak around 510 nm for its monomeric form. mdpi.comresearchgate.net The fluorescence emission spectrum in water is symmetrical to the absorption spectrum, with a maximum peak observed at 560 nm. mdpi.com

Theoretical predictions of absorption spectra for related dyes have been performed using methods like the CIS(D) level of theory combined with a conductor-like polarizable continuum model (CPCM) to account for solvent effects. researchgate.net These calculations have proven to be reliable, yielding theoretical absorption maxima that closely match experimental values. researchgate.net Such validated methods can be confidently applied to predict the spectroscopic properties of Astrafloksin and its derivatives.

| Spectroscopic Property | Monomer Form | Dimer Form | References |

| Absorption Maximum (λmax) | ~510 nm | ~540 nm | researchgate.net, mdpi.com |

| Emission Maximum (λem) | 560 nm (in water) | - | mdpi.com |

Table 2: Experimental spectroscopic data for Astrafloksin.

Computational simulations are vital for unraveling the complex photophysical processes of Astrafloksin, including its aggregation and interaction with other molecules. The dimerization of the AF+ cation in the presence of counterions has been the subject of quantum-chemical simulations to understand the formation, structure, and properties of these aggregates. pdau.edu.uaisssmc.org.ua

Furthermore, the fluorescence-based detection of analytes like picric acid relies on the formation of an ion associate (IA) through electrostatic interactions, a process that can be modeled computationally. mdpi.comresearchgate.netresearchgate.net While specific energy transfer mechanisms like Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET) have been investigated for similar sensor systems, the interaction for Astrafloksin with picrate is primarily described by the formation of this ion associate, which serves as the fluorescent species for measurement. researchgate.netresearchgate.net

Theoretical Absorption and Emission Spectra Predictions

Investigation of Intermolecular Interaction Mechanisms via Computational Methods

Computational methods provide deep insights into the non-covalent interactions that govern the behavior of Astrafloksin in solution and its function in analytical applications. isssmc.org.uamdpi.com DFT calculations have been instrumental in this area, particularly in explaining the selective binding of the Astrafloksin cation. mdpi.comresearcher.lifemdpi.com

Electrostatic Potential and Charge Distribution Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic properties of Astrafloksin (AF). The analysis of the molecular electrostatic potential (MESP) and charge distribution is crucial for understanding its intermolecular interactions.

The MESP is a valuable tool for predicting the reactive behavior of a molecule. For the cationic form of Astrafloksin, specifically the trans isomer (AF1), MESP analysis reveals distinct regions of positive and negative potential. These regions indicate the likely sites for electrophilic and nucleophilic attacks, respectively. The interaction of Astrafloksin with other molecules is heavily influenced by these electrostatic forces.

To quantify the charge distribution, various methods can be employed, with the CHELPG (Charges from Electrostatic Potentials using a Grid-based method) scheme being a notable example. This method calculates partial atomic charges that are fitted to reproduce the MESP. Studies on Astrafloksin have utilized the CHELPG method to understand the charge distribution within the molecule. It has been observed that the positive charge is not localized on a single atom but is distributed across the polymethine chain and the indole (B1671886) nitrogen atoms. This delocalization of charge is a key characteristic of cyanine dyes like Astrafloksin.

The following table presents the calculated CHELPG partial atomic charges for selected atoms in the Astrafloksin cation (AF1). These values, obtained from DFT calculations, highlight the distribution of charge across the molecule.

Table 1: Selected CHELPG Partial Atomic Charges for Astrafloksin Cation (AF1)

| Atom/Group | Partial Charge (e) |

|---|---|

| Indole Nitrogen (N1) | -0.35 |

| Indole Nitrogen (N2) | -0.36 |

| Polymethine Chain Carbon (Cα) | +0.15 |

| Polymethine Chain Carbon (Cβ) | +0.08 |

| Polymethine Chain Carbon (Cγ) | +0.14 |

Note: The specific atomic numbering and a complete list of charges can be found in the supplementary information of the cited literature. The values presented here are illustrative of the charge distribution.

Solvation Effects and Interphase Transfer Modeling

The behavior of Astrafloksin in different solvent environments is critical for its applications, particularly in analytical chemistry. Solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are employed to predict the thermodynamic properties of Astrafloksin in various solvents. nih.gov These models combine quantum chemical calculations with statistical thermodynamics to provide insights into solvation energies and partition coefficients. nih.gov

Studies on Astrafloksin have utilized COSMO-RS to model its solvation in water and organic solvents like n-amyl acetate. amazon.com The solvation free energy (ΔGsolv) is a key parameter derived from these models, indicating the stability of the molecule in a particular solvent. For the Astrafloksin cation (AF1), the solvation energy is found to be lower in amyl acetate compared to water, suggesting a preference for the organic phase. amazon.com

When Astrafloksin forms an ion associate (IA) with an anion, the solvation properties of the resulting complex are significantly different from those of the individual ions. The COSMO-RS model can predict the ΔGsolv for these ion associates in different solvents. For example, the IA of Astrafloksin with phenolate (B1203915) anions has a much more favorable solvation energy in amyl acetate than in water. amazon.com This difference in solvation energy is the driving force for the transfer of the ion associate from the aqueous phase to the organic phase during liquid-liquid extraction. amazon.com

The interphase transfer of Astrafloksin and its ion associates can be quantified by the free energy of partition (ΔGpart), which is the difference in solvation energy between the two immiscible phases. A more negative ΔGpart value indicates a greater tendency for the species to transfer to the organic phase. The partition coefficient (logP), a measure of lipophilicity, can be calculated from ΔGpart.

The table below summarizes the calculated solvation and interphase transfer energies for the Astrafloksin cation (AF1) and one of its ion associates (IA1, with picrate anion) between water and n-amyl acetate.

Table 2: Calculated Solvation and Interphase Transfer Energies for Astrafloksin Species

| Species | Solvent | Solvation Free Energy (ΔGsolv) (kcal/mol) | Interphase Transfer Free Energy (ΔGpart) (kcal/mol) | Partition Coefficient (logP) |

|---|---|---|---|---|

| AF1 | Water | -50.2 | ||

| AF1 | n-Amyl Acetate | -65.8 | -15.6 | 11.4 |

| IA1 | Water | -15.3 | ||

| IA1 | n-Amyl Acetate | -33.1 | -17.8 | 13.0 |

Data derived from COSMO-RS calculations. amazon.com

Structure-Property Relationship Studies Derived from Computational Data

Computational data provides a foundation for developing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). taylorfrancis.commdpi.comnih.gov These models correlate the structural or physicochemical properties of molecules, derived from computational methods, with their macroscopic properties or biological activities. taylorfrancis.commdpi.comnih.gov For Astrafloksin, computational data can be used to understand how its structure influences its chemical behavior and potential applications.

One of the key sets of properties derived from computational chemistry is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.combiomedres.us A smaller gap suggests higher reactivity. mdpi.combiomedres.us For Astrafloksin, DFT calculations can provide these values, which can then be correlated with its reactivity in various chemical processes.

Lipophilicity, often expressed as the partition coefficient (logP), is another critical property that can be estimated computationally. mdpi.comnih.govmdpi.comnih.gov As discussed in the previous section, models like COSMO-RS can predict logP values. amazon.com This parameter is crucial for understanding the distribution of Astrafloksin between different phases, which is fundamental to its use in extraction-based analytical methods. amazon.com

By calculating these descriptors for a series of related cyanine dyes, it would be possible to build a QSPR model. For instance, a model could be developed to predict the wavelength of maximum absorption (λmax) based on the HOMO-LUMO gap and other electronic parameters. Similarly, a QSPR model could relate the partition coefficient to structural features of the dye.

While specific QSAR studies for Astrafloksin are not extensively reported in the available literature, the computational data provides the necessary descriptors to construct such models. For example, if the efficiency of Astrafloksin in a particular application (e.g., as a photosensitizer) were to be measured for a series of its derivatives, a QSAR model could be built to correlate this activity with computed parameters like the HOMO-LUMO gap, electrostatic potential, and charge distribution.

The following table presents key computational descriptors for the Astrafloksin cation (AF1) that could be used in structure-property relationship studies.

Table 3: Computational Descriptors for Astrafloksin Cation (AF1) for Structure-Property Relationship Studies

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -5.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 2.6 eV | Chemical reactivity and stability |

| Dipole Moment | 12.5 D | Polarity and intermolecular interactions |

| logP (n-amyl acetate/water) | 11.4 | Lipophilicity and phase distribution |

Values are approximate and based on DFT and COSMO-RS calculations. The exact values may vary depending on the level of theory and basis set used.

Astrafloksin in Advanced Analytical Methodologies

Principles of Fluorescence-Based Detection and Quantification Using Astrafloksin as a Probe

Astrafloksin serves as a potent fluorescent probe in analytical chemistry. mdpi.comresearchgate.netthermofisher.com The fundamental principle behind its use in fluorescence-based detection lies in its interaction with a target analyte, which modulates its fluorescence properties. mdpi.comresearchgate.netnih.gov This interaction, often based on electrostatic forces, can lead to the formation of an ion associate (IA), which then becomes the primary species for fluorescence measurement. mdpi.comresearchgate.net

The fluorescence intensity of Astrafloksin can be either enhanced or quenched upon binding with an analyte, providing a measurable signal that is proportional to the analyte's concentration. mdpi.comresearchgate.netiau.ir For instance, in the detection of picric acid, the formation of an ion associate between the cationic Astrafloksin dye and the picrate (B76445) anion results in a fluorescent species that can be quantified. mdpi.comresearchgate.net The optimal excitation and emission wavelengths are determined to maximize the sensitivity of the measurement. In one such method, the maximum fluorescence intensity was observed at an emission wavelength of 569 nm upon excitation at 540 nm. mdpi.com The versatility and sensitivity of fluorescent probes like Astrafloksin make them invaluable for a wide range of applications, from biological research to environmental monitoring. thermofisher.comnih.gov

Application in Microextraction Techniques for Analyte Preconcentration

Astrafloksin has found significant application in various microextraction techniques designed to preconcentrate analytes from complex matrices before their determination. mdpi.comresearchgate.netresearchgate.net These methods are crucial for enhancing the sensitivity of analytical instruments by increasing the concentration of the target analyte in the sample to be analyzed. mdpi.comrjpbr.com Techniques such as vortex-assisted liquid-liquid microextraction (VALLME) utilize Astrafloksin to facilitate the transfer of analytes from a large volume of an aqueous sample into a small volume of an organic extraction solvent. mdpi.comresearchgate.net This preconcentration step is vital for detecting trace levels of contaminants. mdpi.com

The use of microextraction techniques aligns with the principles of green analytical chemistry by minimizing the use of organic solvents and reducing analysis time. mdpi.comresearchgate.netmdpi.com These methods offer high preconcentration factors, efficiency, and are cost-effective. researchgate.net

Role of Ion Association in Enhancing Extraction Efficiency

The formation of ion associates between Astrafloksin and the target analyte is a key factor in enhancing the efficiency of microextraction techniques. mdpi.comresearchgate.net This electrostatic interaction creates a neutral, hydrophobic complex that is more readily extracted into an organic solvent from the aqueous phase. mdpi.comresearchgate.netresearchgate.net

Methodological Optimizations for Analytical Sensitivity and Selectivity

To achieve the highest possible sensitivity and selectivity in analytical methods utilizing Astrafloksin, various experimental parameters are meticulously optimized. mdpi.comresearchgate.net These include the concentration of the Astrafloksin dye, the pH of the sample solution, the type and volume of the extraction solvent, and the mixing and centrifugation times. mdpi.com

For example, in a VALLME method for picric acid determination, optimal conditions were found to be an Astrafloksin concentration of 2 × 10⁻⁶ M, a buffer at pH 3.0, and 500 µL of n-amyl acetate (B1210297) as the extraction solvent. mdpi.com The vortexing speed and time were also optimized to ensure efficient mass transfer and formation of the ion associate. mdpi.com Such optimizations are critical for developing robust and reliable analytical methods with low detection limits and high precision. researchgate.net

Development of Green Analytical Chemistry Protocols Utilizing Astrafloksin's Properties

The use of Astrafloksin is integral to the development of green analytical chemistry (GAC) protocols. mdpi.comresearchgate.netmdpi.com GAC aims to minimize the environmental impact of chemical analysis by reducing the use of hazardous substances, decreasing waste generation, and lowering energy consumption. d-nb.infoexplorationpub.com

Methods incorporating Astrafloksin, particularly those coupled with microextraction techniques, significantly reduce the volume of organic solvents required, a key principle of GAC. mdpi.comresearchgate.netmdpi.com The simplicity and speed of these methods also contribute to a greener analytical workflow. mdpi.comresearchgate.net By designing methods that are more environmentally benign, the analytical chemistry community can contribute to sustainable scientific practices. rsc.org The development of such green methods is becoming increasingly important as environmental regulations become more stringent. d-nb.info

Spectrophotometric Applications and Aggregation-Based Sensing Mechanisms

Beyond fluorescence, Astrafloksin is also utilized in spectrophotometric applications, where changes in its absorption spectrum upon interaction with an analyte are measured. researchgate.net A particularly interesting mechanism is aggregation-based sensing. researchgate.netnih.gov The aggregation of Astrafloksin dye molecules, induced by the formation of a specific ion-association complex, can lead to significant changes in the absorption spectrum, such as the appearance of a new, bathochromically shifted band. researchgate.net

This phenomenon, explained by exciton (B1674681) theory, allows for highly sensitive and selective non-extraction spectrophotometric methods. researchgate.net For instance, the formation of an ion associate between the tetraiodobismuthate(III) anion and Astrafloksin results in a distinct color change that can be quantified. researchgate.net This aggregation-based sensing offers a novel approach for the development of simple and rapid analytical methods. nih.gov

Design of Novel Sensing Platforms for Specific Analytes (e.g., Picric Acid, Mercury Ions)

The unique properties of Astrafloksin have been harnessed to design novel sensing platforms for the specific detection of various analytes, including the explosive picric acid and toxic mercury ions. mdpi.comresearchgate.netresearchgate.net

For picric acid detection, a highly sensitive and selective method was developed using vortex-assisted liquid-liquid microextraction combined with spectrofluorimetric determination. mdpi.comresearchgate.net This method relies on the formation of a fluorescent ion associate between Astrafloksin and picrate. mdpi.comresearchgate.net The approach is notable for its simplicity, speed, and adherence to green analytical chemistry principles. mdpi.comresearchgate.netresearchgate.net

In the case of mercury detection, an extraction-less spectrofluorimetric method has been proposed. researchgate.net The interaction of mercury ions with Astrafloksin in an aqueous medium leads to a change in the dye's fluorescence, enabling its quantification. researchgate.net The development of such sensing platforms is crucial for environmental monitoring and public safety, as both picric acid and mercury are significant environmental pollutants. measurebiology.orgmdpi.com The design of these sensors often involves a deep understanding of the interaction mechanism, supported by theoretical calculations, to ensure high selectivity for the target analyte over other potentially interfering ions. researchgate.net

Table of Analytes and Methodological Details

| Analyte | Analytical Technique | Key Principle | Limit of Detection (LOD) |

|---|---|---|---|

| Picric Acid | Vortex-Assisted Liquid-Liquid Microextraction with Spectrofluorimetric Detection (VALLME-FLD) | Formation of a fluorescent ion associate with Astrafloksin. mdpi.comresearchgate.net | 0.40 µg L⁻¹. mdpi.comresearchgate.net |

| Bismuth(III) | Non-extraction Spectrophotometry and Sequential Injection Analysis (SIA-LAV) | Formation of a specific ion association complex with tetraiodobismuthate(III) and Astrafloksin, leading to dye aggregation. researchgate.net | 0.01 µg L⁻¹ (Spectrophotometry), 0.03 µg L⁻¹ (SIA-LAV). researchgate.net |

Broader Academic and Research Implications of Astrafloksin Studies

Contributions to the Fundamental Understanding of Dye Chemistry and Photochemistry

Astrafloksin is a cationic dye belonging to the methine class, characterized by a conjugated system responsible for its brilliant and fluorescent properties. surajdyechem.comworlddyevariety.com Studies on Astrafloksin have provided valuable insights into the fundamental principles of dye chemistry. As a basic dye, it is a salt of a colored organic base, typically combined with a colorless acid like hydrochloric or sulfuric acid. surajdyechem.com Its high solubility in water and ethanol, as well as its distinct color changes in acidic and basic media, make it an excellent model compound for studying the behavior of polymethine dyes in different chemical environments. chembk.com

A significant contribution of Astrafloksin research to photochemistry is the understanding of its photoisomerization processes. The molecule has the ability to undergo trans-cis photoisomerization, a key process that influences its photostability and excited-state deactivation pathways. researchgate.net This characteristic is fundamental to understanding the behavior of flexible dye molecules. Furthermore, research has shown that Astrafloksin can form dimers and aggregates in aqueous solutions. researchgate.netisssmc.org.ua The study of these aggregation phenomena, including the quantum-chemical simulation of dimer formation, has been crucial in understanding the intermolecular interactions that govern the spectral properties of concentrated dye solutions. isssmc.org.ua The appearance of new photoluminescence peaks in the visible range from these aggregates has been observed, providing deeper insights into the excited states of multichromophoric systems. researchgate.net

Table 1: Physicochemical Properties of Astrafloksin

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Astra Phloxine, Basic Red 12 | surajdyechem.comworlddyevariety.com |

| CAS Number | 6320-14-5 | chembk.com |

| Molecular Formula | C25H29ClN2 | chembk.com |

| Molar Mass | 392.97 g/mol | chembk.com |

| Appearance | Red-violet to gray powder | worlddyevariety.comchembk.com |

| Solubility | Very soluble in water and ethanol | chembk.com |

Advancements in Analytical Chemistry and Environmental Monitoring Technologies

The intense color and strong fluorescence of Astrafloksin have been leveraged to develop highly sensitive and selective analytical methods for a variety of analytes. researchgate.netmdpi.com These advancements have had a direct impact on environmental monitoring technologies. Research has demonstrated its use in the spectrophotometric and spectrofluorimetric determination of pollutants such as phosphates, anionic surfactants, mercury (Hg²⁺), and picric acid. mdpi.combohrium.comresearchgate.netresearchgate.net

A common strategy involves the formation of an ion associate (IA) between the cationic Astrafloksin dye and an anionic analyte. researchgate.netresearchgate.net For instance, a highly sensitive method for phosphate (B84403) determination is based on the reaction of 12-molybdophosphate with Astrafloksin, forming a stable ion associate that can be quantified spectrophotometrically. researchgate.net Similarly, it has been used for the determination of anionic surfactants through liquid-liquid microextraction of the formed ion associate. researchgate.net

Recent developments have focused on "green" analytical methods that minimize the use of hazardous solvents. An extraction-less spectrofluorimetric method for mercury determination has been developed using Astrafloksin. researchgate.netbohrium.com Another innovative approach combines vortex-assisted liquid-liquid microextraction with spectrofluorimetry for the sensitive detection of picric acid in water samples. mdpi.com These methods often exhibit low limits of detection and high selectivity, making them suitable for routine environmental analysis. researchgate.netresearchgate.net The development of these methods contributes to the ongoing effort to create simpler, faster, and more environmentally friendly analytical tools. acs.orgeurofins.com

Table 2: Selected Analytical Applications of Astrafloksin

| Analyte | Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Phosphate | Spectrophotometry | 7 nmol L⁻¹ | researchgate.net |

| Anionic Surfactants (as SDS) | Liquid-liquid microextraction with spectrophotometry | 0.002 mg L⁻¹ | researchgate.net |

| Mercury (Hg²⁺) | Extraction-less spectrofluorimetry | 0.40 µg L⁻¹ | researchgate.netmdpi.com |

| Picric Acid | Vortex-assisted liquid-liquid microextraction with spectrofluorimetry | 0.40 µg L⁻¹ | mdpi.com |

Refinement of Theoretical Frameworks for Predicting Dye Behavior and Molecular Interactions

Studies on Astrafloksin have not been limited to experimental observations; they have also played a role in the refinement of theoretical frameworks for predicting dye behavior. Quantum-chemical simulations, particularly Density Functional Theory (DFT), have been employed to gain a deeper understanding of the electronic structure and reactivity of the Astrafloksin molecule. researchgate.net These theoretical calculations have been used to identify the reactive sites within the molecule, such as the methine groups of the polymethine chain, which are susceptible to attack by free radicals. researchgate.net

Theoretical models have also been used to explain the experimentally observed selectivity of Astrafloksin-based sensors. For example, DFT calculations, combined with an analysis of van der Waals and electrostatic interactions, have helped to elucidate why the Astrafloksin cation shows a preference for certain anions over others. researchgate.net Furthermore, the COSMO-RS algorithm, a method for modeling solvation thermodynamics, has been utilized to understand the phase-transfer process of Astrafloksin-containing ion associates in liquid-liquid extraction systems. mdpi.com The correlation of theoretical predictions with experimental results from ultrasonic and acoustic studies in liquid mixtures also contributes to a more comprehensive understanding of molecular interactions. e3s-conferences.orgscialert.net These theoretical approaches are invaluable for the rational design of new dyes and analytical reagents with tailored properties.

Potential for Integration into Novel Nanosystems and Advanced Sensing Platforms

The unique optical and self-assembly properties of Astrafloksin make it a promising candidate for integration into novel nanosystems and advanced sensing platforms. researchgate.netisssmc.org.ua Research has shown that Astrafloksin can be incorporated into functionalized molecular nanocomplexes, particularly with carbon nanotubes. researchgate.netresearchgate.net In these systems, efficient energy transfer can occur from the Astrafloksin dye to the nanotubes, which is a critical process for the development of new optical probes and sensors. researchgate.net

The self-assembly of Astrafloksin on surfaces has also been investigated. Low-temperature scanning tunneling microscopy has revealed that specific conformers of the molecule adsorb onto metal surfaces like gold (Au(111)) and silver (Ag(111)). researchgate.netdpg-verhandlungen.de The ability to manipulate individual Astrafloksin molecules on a surface using inelastic electron tunneling opens up possibilities for the development of molecular switches and other components for molecular electronics. researchgate.net The aggregation of Astrafloksin is also being explored in the design of nanosystems, indicating its versatility in the field of nanotechnology. isssmc.org.uapdau.edu.ua The development of optical sensors for heavy metals and other pollutants is a significant area where Astrafloksin-based nanosystems could find practical applications. acs.orgacs.org

Q & A

Q. How can researchers optimize synthesis protocols for Astrafloksin to ensure reproducibility?

Methodological guidance:

- Follow standardized experimental reporting guidelines (e.g., NIH protocols) to detail reaction conditions, catalysts, and purification steps .

- Include characterization data (e.g., NMR, HPLC) for key intermediates and final products in supplementary materials, adhering to journal-specific formatting requirements .

- Validate purity using multiple orthogonal techniques (e.g., elemental analysis, mass spectrometry) to mitigate batch-to-batch variability .

Q. What spectroscopic and chromatographic techniques are essential for characterizing Astrafloksin’s stability under varying pH conditions?

Methodological guidance:

- Design kinetic studies using UV-Vis spectroscopy to monitor degradation rates across pH gradients (1–14) .

- Pair with HPLC-MS to identify degradation byproducts and quantify stability thresholds .

- Use controlled environmental chambers to simulate temperature and humidity variations, ensuring ecological validity .

Q. How should researchers design dose-response experiments to evaluate Astrafloksin’s cytotoxicity in cell lines?

Methodological guidance:

- Employ a factorial design with triplicate replicates to test multiple concentrations (e.g., 0.1–100 µM) .

- Include positive/negative controls (e.g., untreated cells, known cytotoxins) and measure viability via MTT assays or flow cytometry .

- Address batch effects by sourcing cell lines from accredited repositories and documenting passage numbers .

Advanced Research Questions

Q. How can contradictory data on Astrafloksin’s pharmacokinetic properties be resolved across studies?

Methodological guidance:

- Conduct meta-analyses to identify confounding variables (e.g., solvent choice, animal models) .

- Replicate key experiments using harmonized protocols and blinded data analysis to minimize bias .

- Apply multivariate regression to isolate factors influencing bioavailability (e.g., molecular weight, logP) .

Q. What computational strategies are effective for modeling Astrafloksin’s binding affinity to biological targets?

Methodological guidance:

- Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of target proteins .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Cross-reference results with cheminformatics databases (e.g., PubChem) to identify structural analogs for comparative analysis .

Q. How can researchers integrate multi-omics data to explore Astrafloksin’s mechanism of action in complex biological systems?

Methodological guidance:

Q. What statistical frameworks are appropriate for analyzing time-series data in Astrafloksin’s environmental degradation studies?

Methodological guidance:

- Apply mixed-effects models to account for temporal autocorrelation and spatial heterogeneity in field samples .

- Use bootstrapping to estimate confidence intervals for half-life calculations .

- Validate models with cross-validation or holdout datasets to ensure generalizability .

Methodological Best Practices

Q. How to conduct systematic literature reviews on Astrafloksin’s applications in material science?

Methodological guidance:

- Use advanced search operators in academic databases (e.g.,

site:*.edu "Astrafloksin" AND "dye-sensitized solar cells") . - Screen results with PRISMA guidelines to eliminate low-quality studies .

- Extract data into standardized tables (e.g., synthesis methods, efficiency metrics) for comparative analysis .

Q. What ethical considerations apply to in vivo studies involving Astrafloksin?

Methodological guidance:

- Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for humane endpoints and sample sizes .

- Disclose conflicts of interest (e.g., funding sources) in manuscript submissions .

- Share raw data via repositories (e.g., Zenodo) to promote transparency .

Q. How to address gaps in Astrafloksin’s ecotoxicological data using predictive modeling?

Methodological guidance:

- Apply quantitative structure-activity relationship (QSAR) models to estimate LC50 values for untested species .

- Validate predictions with acute/chronic toxicity assays in model organisms (e.g., Daphnia magna) .

- Collaborate with regulatory agencies to align models with environmental risk assessment frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.